molecular formula C20H27NO B12602087 (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol CAS No. 896721-62-3

(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol

Cat. No.: B12602087
CAS No.: 896721-62-3
M. Wt: 297.4 g/mol
InChI Key: GLPIOJULQYIHPG-HXUWFJFHSA-N
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Description

(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a dibenzylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol typically involves the reaction of a suitable precursor with dibenzylamine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction parameters precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol: The enantiomer of the compound with different stereochemistry.

    N,N-dibenzyl-3-methylbutan-1-amine: A similar compound lacking the hydroxyl group.

    3-methyl-2-(methylamino)butan-1-ol: A compound with a methylamino group instead of a dibenzylamino group.

Uniqueness

(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is unique due to its specific stereochemistry and the presence of both a dibenzylamino group and a hydroxyl group

Properties

CAS No.

896721-62-3

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol

InChI

InChI=1S/C20H27NO/c1-17(2)20(16-22)15-21(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m1/s1

InChI Key

GLPIOJULQYIHPG-HXUWFJFHSA-N

Isomeric SMILES

CC(C)[C@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC(C)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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